molecular formula C14H10Cl3NO4S B4893233 methyl 3-{[(2,4,5-trichlorophenyl)sulfonyl]amino}benzoate

methyl 3-{[(2,4,5-trichlorophenyl)sulfonyl]amino}benzoate

Cat. No.: B4893233
M. Wt: 394.7 g/mol
InChI Key: UASTZPSDENBSHL-UHFFFAOYSA-N
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Description

Methyl 3-{[(2,4,5-trichlorophenyl)sulfonyl]amino}benzoate is a chemical compound with the molecular formula C14H10Cl3NO4S. This compound is characterized by its complex structure, which includes a benzene ring substituted with a sulfonyl group and an amino group, as well as a methyl ester group

Preparation Methods

The synthesis of methyl 3-{[(2,4,5-trichlorophenyl)sulfonyl]amino}benzoate typically involves multiple steps, starting with the preparation of the core benzoic acid derivative. One common synthetic route includes the following steps:

  • Nitration: : The starting material, 3-aminobenzoic acid, undergoes nitration to introduce a nitro group at the meta position, forming 3-nitrobenzoic acid.

  • Reduction: : The nitro group is then reduced to an amino group, yielding 3-aminobenzoic acid.

  • Sulfonylation: : The amino group is sulfonylated using 2,4,5-trichlorophenylsulfonyl chloride, resulting in the formation of the sulfonyl derivative.

  • Esterification: : Finally, the carboxylic acid group is esterified with methanol to produce this compound.

Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

  • Oxidation: : The amino group can be oxidized to form a nitro group, leading to the formation of a nitro derivative.

  • Reduction: : The nitro group can be reduced to an amino group, resulting in the formation of an amine derivative.

  • Substitution: : The sulfonyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like iron and hydrochloric acid for reduction, and nucleophiles like amines for substitution reactions. The major products formed from these reactions include nitro derivatives, amine derivatives, and various sulfonyl derivatives.

Scientific Research Applications

Methyl 3-{[(2,4,5-trichlorophenyl)sulfonyl]amino}benzoate has several scientific research applications, including:

  • Chemistry: : It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

  • Biology: : The compound has been studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.

  • Medicine: : It has shown potential as a therapeutic agent in the treatment of certain diseases, particularly those involving oxidative stress and inflammation.

  • Industry: : The compound is used in the development of new materials and chemicals, as well as in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which methyl 3-{[(2,4,5-trichlorophenyl)sulfonyl]amino}benzoate exerts its effects involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, reacting with nucleophiles in biological systems. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Methyl 3-{[(2,4,5-trichlorophenyl)sulfonyl]amino}benzoate is similar to other benzoic acid derivatives and sulfonyl compounds, such as methyl 3-{[(4-methylphenyl)sulfonyl]amino}benzoate and tribenuron-methyl. its unique combination of functional groups and chlorine substituents sets it apart, giving it distinct chemical and biological properties.

Properties

IUPAC Name

methyl 3-[(2,4,5-trichlorophenyl)sulfonylamino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl3NO4S/c1-22-14(19)8-3-2-4-9(5-8)18-23(20,21)13-7-11(16)10(15)6-12(13)17/h2-7,18H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UASTZPSDENBSHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl3NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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